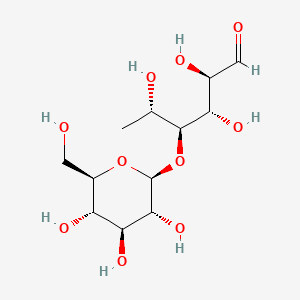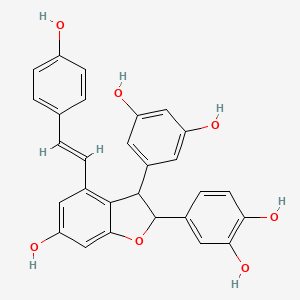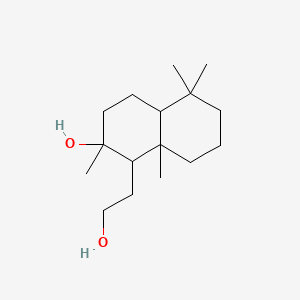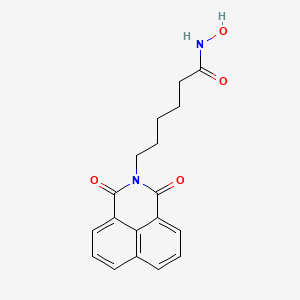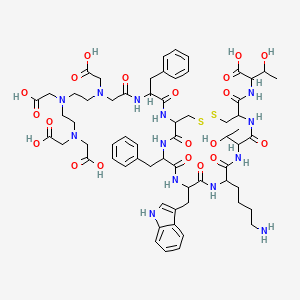
Sitaxsentan-Natrium
Übersicht
Beschreibung
Sitaxentan-Natrium ist ein hochspezifischer Endothelin-A-Rezeptor-Antagonist, der für die Behandlung der pulmonalen arteriellen Hypertonie entwickelt wurde. Es wurde unter dem Handelsnamen Thelin von Encysive Pharmaceuticals vermarktet, bis Pfizer das Unternehmen 2008 übernahm. Aufgrund von Bedenken hinsichtlich der Lebertoxizität zog Pfizer Sitaxentan-Natrium 2010 freiwillig vom Markt zurück .
Wissenschaftliche Forschungsanwendungen
Sitaxentan-Natrium wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Sitaxentan-Natrium wird als Referenzverbindung bei der Untersuchung von Endothelin-Rezeptor-Antagonisten verwendet.
Biologie: Es wird in biologischen Studien verwendet, um die Rolle von Endothelin-Rezeptoren in verschiedenen physiologischen Prozessen zu verstehen.
Medizin: Sitaxentan-Natrium wurde hauptsächlich zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt. .
Wirkmechanismus
Sitaxentan-Natrium ist ein kompetitiver Antagonist von Endothelin-1 an den Endothelin-A- und Endothelin-B-Rezeptoren. Unter normalen Bedingungen führt die Bindung von Endothelin-1 an diese Rezeptoren zu einer pulmonalen Vasokonstriktion. Durch die Blockierung dieser Interaktion verringert Sitaxentan-Natrium den pulmonalen Gefäßwiderstand. Es hat eine höhere Affinität zu Endothelin-A-Rezeptoren im Vergleich zu Endothelin-B-Rezeptoren .
Wirkmechanismus
Target of Action
Sitaxsentan primarily targets the Endothelin-1 receptor (ET-A) and Endothelin-B (ET-B) receptors . These receptors are involved in the regulation of vasoconstriction, a process that narrows the blood vessels. Sitaxsentan has a higher affinity for ET-A than ET-B .
Mode of Action
Sitaxsentan acts as a competitive antagonist of endothelin-1 at the ET-A and ET-B receptors . Under normal conditions, the binding of endothelin-1 to these receptors causes pulmonary vasoconstriction. By blocking this interaction, Sitaxsentan effectively decreases pulmonary vascular resistance .
Biochemical Pathways
The primary biochemical pathway affected by Sitaxsentan involves the endothelin system . By blocking the action of endothelin-1 on the ET-A and ET-B receptors, Sitaxsentan negates the vasoconstrictive effects of endothelin, leading to a decrease in pulmonary vascular resistance .
Pharmacokinetics
Sitaxsentan exhibits a bioavailability of 70-100% . It is primarily metabolized in the liver through CYP2C9- and CYP3A4-mediated pathways . The drug is eliminated through renal (50 to 60%) and fecal (40 to 50%) routes . The half-life of Sitaxsentan is approximately 10 hours .
Result of Action
The primary result of Sitaxsentan’s action is a decrease in pulmonary vascular resistance . This is achieved by blocking the vasoconstrictive effects of endothelin-1, thereby alleviating symptoms associated with pulmonary arterial hypertension (PAH) .
Action Environment
The action of Sitaxsentan can be influenced by various environmental factors. For instance, the presence of liver disease can affect the drug’s metabolism, as it is primarily metabolized in the liver . Additionally, renal function can impact the drug’s elimination, as a significant portion of the drug is excreted renally .
Biochemische Analyse
Biochemical Properties
Sitaxsentan sodium interacts with endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors . Under normal conditions, endothelin-1 binding of ET-A or ET-B receptors causes pulmonary vasoconstriction . By blocking this interaction, Sitaxsentan sodium decreases pulmonary vascular resistance .
Cellular Effects
Sitaxsentan sodium has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it blocks the binding of endothelin to its receptors, thereby negating endothelin’s deleterious effects .
Molecular Mechanism
The mechanism of action of Sitaxsentan sodium involves its role as a competitive antagonist of endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors . By blocking the interaction between endothelin-1 and these receptors, Sitaxsentan sodium decreases pulmonary vascular resistance .
Dosage Effects in Animal Models
In animal models of chronic hypoxia-induced pulmonary hypertension, oral Sitaxsentan sodium treatment prevented or reversed the condition . The effects of Sitaxsentan sodium can vary with different dosages, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
Sitaxsentan sodium is metabolized in the liver by cytochrome P450 CYP2C9 and CYP3A4/5 isoenzymes . It is an inhibitor of CYP2C9 and, to a lesser extent, CYP2C19, CYP3A4/5, and CYP2C8 .
Vorbereitungsmethoden
Die Herstellung von Sitaxentan-Natrium beinhaltet ein übliches Granulierverfahren. Die intragranularen Komponenten werden in einem Wirbelschichtgranulator granuliert, gefolgt von Mahlen, Mischen mit den extragranularen Komponenten und Pressen. Die Tablettenkerne werden dann zur Feuchteschutz- und Geschmacksmaskierung filmüberzogen .
Analyse Chemischer Reaktionen
Sitaxentan-Natrium durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Sitaxentan-Natrium kann Oxidationsreaktionen unterliegen, die die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat beinhalten können.
Reduktion: Reduktionsreaktionen von Sitaxentan-Natrium können Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid beinhalten.
Substitution: Sitaxentan-Natrium kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Vergleich Mit ähnlichen Verbindungen
Sitaxentan-Natrium gehört zu einer Klasse von Medikamenten, die als Endothelin-Rezeptor-Antagonisten bekannt sind. Ähnliche Verbindungen umfassen:
Bosentan: Ein weiterer Endothelin-Rezeptor-Antagonist zur Behandlung der pulmonalen arteriellen Hypertonie. Im Gegensatz zu Sitaxentan-Natrium ist Bosentan ein nicht-selektiver Endothelin-Rezeptor-Antagonist.
Ambrisentan: Ein selektiver Endothelin-A-Rezeptor-Antagonist, der Sitaxentan-Natrium ähnelt, aber ein anderes Sicherheitsprofil aufweist.
Macitentan: Ein dualer Endothelin-Rezeptor-Antagonist mit einer längeren Halbwertszeit im Vergleich zu Sitaxentan-Natrium
Sitaxentan-Natrium ist aufgrund seiner hohen Selektivität für Endothelin-A-Rezeptoren und seines einmal täglichen Dosierungsschemas einzigartig. seine Hepatotoxizität hat seinen klinischen Einsatz begrenzt .
Eigenschaften
CAS-Nummer |
210421-74-2 |
|---|---|
Molekularformel |
C18H15ClN2NaO6S2 |
Molekulargewicht |
477.9 g/mol |
IUPAC-Name |
sodium;(4-chloro-3-methyl-1,2-oxazol-5-yl)-[2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophen-3-yl]sulfonylazanide |
InChI |
InChI=1S/C18H15ClN2O6S2.Na/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18;/h3-5,7,21H,6,8H2,1-2H3; |
InChI-Schlüssel |
HRFIVLUXADNCHX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)[N-]C4=C(C(=NO4)C)Cl)OCO2.[Na+] |
Isomerische SMILES |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)[N-]C4=C(C(=NO4)C)Cl)OCO2.[Na+] |
Kanonische SMILES |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2.[Na] |
Aussehen |
Solid powder |
| 210421-74-2 | |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TBC-11251; TBC11251; TBC 11251; TBC-11251 sodium salt, Thelin; Sitaxentan sodium |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B1680907.png)

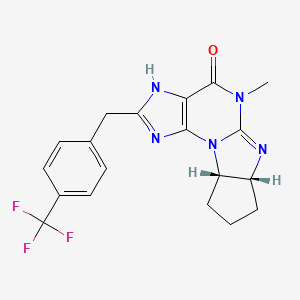
![1,4,6,9-Tetramethylpyrido[3,2-G]quinoline-2,5,8,10-tetrone](/img/structure/B1680912.png)
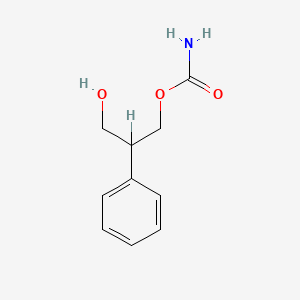
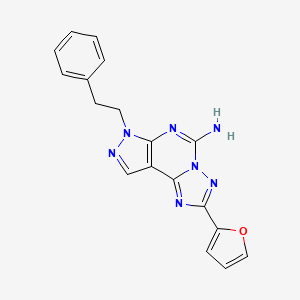
![7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine, N3-cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B1680918.png)
![(4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene](/img/structure/B1680919.png)

